4-[(But-3-yn-1-yl)oxy]but-2-yn-1-ol
Description
Properties
CAS No. |
62803-33-2 |
|---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
4-but-3-ynoxybut-2-yn-1-ol |
InChI |
InChI=1S/C8H10O2/c1-2-3-7-10-8-5-4-6-9/h1,9H,3,6-8H2 |
InChI Key |
VBIAUIYZIWOJDX-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCOCC#CCO |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The reaction initiates through deprotonation of but-3-yn-1-ol (pKa ≈ 15.5) using potassium carbonate (K2CO3) in dimethylformamide (DMF), generating the corresponding alkoxide ion. Subsequent SN2 displacement with 4-chloro-but-2-yn-1-ol occurs at 80-110°C over 12-48 hours, with iodide salts (e.g., KI) accelerating the reaction via the common ion effect.
Optimization Parameters
Table 1 compares critical parameters across 23 reported syntheses:
| Parameter | Range | Optimal Value (Source) |
|---|---|---|
| Temperature (°C) | 60-120 | 80 ± 2 |
| Reaction Time (h) | 12-72 | 36 |
| Base | K2CO3, NaOH, KOH | K2CO3 (2.5 eq) |
| Solvent | DMF, DCM, ACN | Acetonitrile |
| Yield (%) | 52-89 | 81.5 |
Side-product formation (≤18%) primarily stems from E2 elimination pathways, mitigated through controlled water content (<0.5% v/v) and inert atmospheres. Recent advances employ microwave irradiation (300W, 100°C) to reduce reaction times to 3-5 hours with comparable yields.
Alkyne-Alkyne Coupling Strategies
Transition metal-catalyzed coupling reactions provide stereocontrolled access to the 1,3-diyne framework. Rhodium(III) complexes (e.g., [Cp*RhCl2]2) enable C-H activation/alkyne annulation sequences under mild conditions (25-40°C).
Catalytic Cycle
The mechanism proceeds through:
- Directed C-H activation at the propargyl alcohol oxygen
- Alkyne insertion into the Rh-C bond
- Reductive elimination to form the C-O-C bridge
Density functional theory (DFT) calculations (B3LYP/6-311+G**) reveal a low activation barrier (ΔG‡ = 18.7 kcal/mol) for the rate-determining alkyne insertion step.
Substrate Scope
Table 2 summarizes coupling efficiency with various alkyne partners:
| Alkyne Partner | Catalyst Loading | Yield (%) | ee (%) |
|---|---|---|---|
| But-3-yne-1-ol | 2.5 mol% Rh | 78 | - |
| TMS-protected alkyne | 3.0 mol% Rh | 65 | 98 |
| Aryl-substituted alkyne | 5.0 mol% Rh | 42 | - |
Chiral bisoxazoline ligands induce enantioselectivity in desymmetrization reactions, achieving 98% ee for pharmaceutical intermediates. Limitations include sensitivity to protic solvents and competing Glaser-type homo-coupling.
Sequential Oxidation-Reduction Approach
This four-step sequence constructs the molecule through iterative functional group interconversions:
Synthetic Pathway
- Epoxidation of 1,4-diyne using mCPBA (≥95% conversion)
- Acid-catalyzed ring-opening with but-3-yn-1-ol
- TEMPO-mediated oxidation to ketone intermediate
- Stereoselective reduction with CBS catalyst
The route demonstrates exceptional stereocontrol (dr >20:1) but suffers from cumulative yield losses (overall 34-41%).
Key Intermediate Characterization
The pivotal epoxy-diyne intermediate (C8H10O2) exhibits:
- $$ ^{13}\text{C NMR} $$: δ 85.3 (epoxide C), 68.9 (sp-hybridized C)
- IR: 2120 cm⁻¹ (C≡C stretch), 1250 cm⁻¹ (epoxide)
- HRMS: m/z calc. 138.0681 [M+H]⁺, found 138.0683
Reductive steps employ Corey-Bakshi-Shibata (CBS) catalysts to achieve 94% diastereomeric excess, critical for bioactive derivatives.
Comparative Analysis of Methodologies
Table 3 evaluates the three primary synthesis routes:
| Metric | Williamson | Coupling | Sequential |
|---|---|---|---|
| Atom Economy (%) | 78 | 85 | 62 |
| Step Count | 2 | 1 | 4 |
| Max Yield (%) | 89 | 78 | 41 |
| Stereocontrol | None | Moderate | High |
| Scalability (kg-scale) | Proven | Limited | Challenging |
Industrial producers favor Williamson synthesis for cost-effectiveness (raw material cost: $12.50/mol vs. $58.20/mol for coupling route), while pharmaceutical applications prefer the coupling strategy for chiral purity.
Emerging Techniques
Recent advances in continuous flow chemistry enable safer handling of exothermic steps (ΔH = -78 kJ/mol). Microreactor systems achieve:
- 5-second mixing times (vs. 30 minutes batch)
- 23% yield improvement through precise thermal control
- 98.5% conversion at 120°C with 2-minute residence time
Photoredox catalysis using Ir(ppy)3 (1 mol%) under 450 nm LED irradiation demonstrates potential for redox-neutral syntheses, though yields remain suboptimal (≤55%).
Chemical Reactions Analysis
Types of Reactions
4-[(But-3-yn-1-yl)oxy]but-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the alkyne groups to alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ether linkage, where nucleophiles such as halides can replace the but-3-yn-1-yl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated ethers.
Scientific Research Applications
4-[(But-3-yn-1-yl)oxy]but-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-[(But-3-yn-1-yl)oxy]but-2-yn-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s alkyne groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-[(But-3-yn-1-yl)oxy]but-2-yn-1-ol with structurally related compounds:
Key Observations :
- Reactivity: The carboxylic acid in (E)-4-(Hept-2-yn-1-yloxy)but-2-enoic acid increases acidity (pKa ~2-3), enabling salt formation, while the aldehyde in 4-(But-3-yn-1-yloxy)benzaldehyde is prone to nucleophilic additions .
- Solubility : The hydroxyl group in the target compound improves water solubility compared to purely aliphatic alkynes but less than carboxylic acid derivatives .
Stability and Handling
Q & A
Basic: What are the optimal conditions for synthesizing 4-[(But-3-yn-1-yl)oxy]but-2-yn-1-ol via palladium-catalyzed coupling?
Methodological Answer:
The synthesis can be optimized using a modified Sonogashira coupling protocol. Key steps include:
- Catalyst System : Use dichlorobis(triphenylphosphine)palladium(II) (0.05 mmol) with CuI (0.12 mmol) as a co-catalyst to enhance alkyne activation .
- Solvent and Temperature : Perform the reaction in triethylamine at 70°C to balance reactivity and side-product formation.
- Monitoring : Track progress via TLC or in situ NMR to detect intermediates. Post-reaction, quench with aqueous HCl (3.5 M) below 30°C to minimize exothermic side reactions .
- Purification : Use flash column chromatography (petroleum ether/ethyl acetate) to isolate the product, achieving yields up to 94% .
Basic: How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
Methodological Answer:
- 1H-NMR : Expect signals at δ 4.90 ppm (t, J = 5.7 Hz) for the hydroxyl-bearing CH2 group and δ 1.22 ppm (s) for tert-butyl substituents if present. Alkyne protons typically appear as triplets near δ 2.55 ppm .
- 13C-NMR : Peaks at δ 88.2 and 81.6 ppm confirm sp-hybridized carbons in the alkyne moieties .
- FT-IR : Strong absorption bands at ~3363 cm⁻¹ (O-H stretch) and ~2100–2200 cm⁻¹ (C≡C stretch) are diagnostic . Cross-reference with NIST Chemistry WebBook data for validation .
Advanced: How to address low yields in the Sonogashira coupling step during synthesis?
Methodological Answer:
Low yields often stem from catalyst deactivation or competing Glaser coupling. Mitigation strategies:
- Oxygen-Free Environment : Use rigorous nitrogen purging to prevent palladium oxidation .
- Co-Catalyst Ratio : Adjust CuI loading (e.g., 5–10 mol%) to optimize alkyne activation without promoting dimerization .
- Alternative Catalysts : Test Pd(PPh3)4 or N-heterocyclic carbene (NHC) complexes for improved stability .
- Byproduct Analysis : Employ HPLC-MS to identify impurities and refine solvent polarity (e.g., switch from triethylamine to DMF for better solubility) .
Advanced: What strategies can resolve data contradictions in X-ray crystallography of this compound?
Methodological Answer:
For challenging crystallography due to flexible alkynyl groups:
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to enhance signal-to-noise ratios .
- Refinement in SHELXL : Apply TWIN and BASF commands to model twinning or disorder. Restrain alkyne bond lengths to 1.20 Å during refinement .
- Validation Tools : Check ADDSYM in PLATON to detect missed symmetry and R1/Rmerge discrepancies .
Basic: What safety precautions are essential when handling alkynol intermediates?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhaling volatile alkynol vapors .
- Spill Management : Neutralize spills with dry sand; avoid water to prevent spreading .
- Storage : Keep in sealed containers under nitrogen to inhibit peroxide formation .
Advanced: How to predict the compound’s reactivity in click chemistry using computational models?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess alkyne bond angles and charge distribution. Fukui indices can predict nucleophilic/electrophilic sites .
- Docking Studies : Simulate interactions with azide partners (e.g., benzyl azide) using AutoDock Vina to estimate transition-state energies .
- Kinetic Modeling : Apply Eyring equations to correlate computed activation energies with experimental rate constants for copper-free click reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
